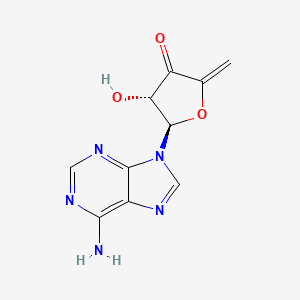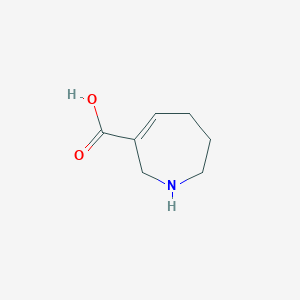
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile is an organic compound with a unique structure that combines a hydroxyphenyl group, a cyclohexane ring, and a carbonitrile group
Métodos De Preparación
The synthesis of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or alkyl halides . Major products formed from these reactions include substituted cyclohexanones, alcohols, and various derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparación Con Compuestos Similares
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as 1-(3-Hydroxyphenyl)-2-oxocyclohexane-1-carbonitrile and 1-(4-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile. These compounds share similar structural features but differ in the position of the hydroxy group or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
65619-83-2 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-9-13(6-4-11(15)5-7-13)10-2-1-3-12(16)8-10/h1-3,8,16H,4-7H2 |
Clave InChI |
BHNGPNBNTPBTTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)










![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)

